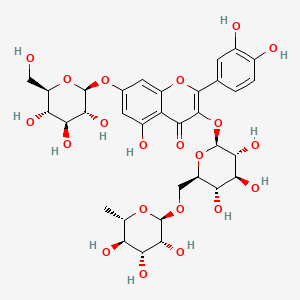
2,6-Dibromo-5-chloronicotinic acid
説明
2,6-Dibromo-5-chloronicotinic acid is a chemical compound with the CAS Number: 55304-86-4 . It has a molecular weight of 315.35 and its IUPAC name is 2,6-dibromo-5-chloronicotinic acid . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of 2,6-Dibromo-5-chloronicotinic acid is C6H2Br2ClNO2 . The InChI Code is 1S/C6H2Br2ClNO2/c7-4-2 (6 (11)12)1-3 (9)5 (8)10-4/h1H, (H,11,12) .Physical And Chemical Properties Analysis
2,6-Dibromo-5-chloronicotinic acid is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Synthesis and Evaluation of Analogues
Research into analogues of 6-Hydrazinonicotinic acid (HYNIC) for use as bifunctional chelators for technetium highlights the potential of related compounds in the development of bioconjugates for radiolabelling. This area explores efficient capture of technetium at low concentrations, providing insights into the coordination chemistry of these compounds, which is critical for their application in medical imaging and diagnostics (Meszaros et al., 2011).
Regioselective Cross-Coupling Reactions
The utility of the carboxylic acid anion moiety as a directing group in cross-coupling reactions of dichloronicotinic acid and dibromo-triazole derivatives has been demonstrated. This research emphasizes the versatility of nicotinic acids in organic synthesis, enabling selective substitution reactions critical for the development of pharmaceuticals and agrochemicals (Houpis et al., 2010).
Solid-Liquid Equilibrium Behavior
Studies on the solid-liquid equilibrium behavior of 6-Chloronicotinic acid, a compound closely related to 2,6-Dibromo-5-chloronicotinic acid, in various solvents have provided significant insights into its solubility and thermodynamic properties. Such research is crucial for understanding the physical and chemical properties of nicotinic acids, informing their use in chemical synthesis and pharmaceutical formulation (Guo et al., 2021).
Electrocatalytic Synthesis
The electrocatalytic synthesis of aminonicotinic acid, through the reduction of bromo and chloropyridines, highlights the potential for green chemistry applications of nicotinic acid derivatives. This research demonstrates the feasibility of using electrochemical methods for synthesizing compounds that have applications in pharmaceuticals and agrochemicals (Gennaro et al., 2004).
Characterization and Transformation by Microbial Strains
The identification and characterization of microbial strains capable of transforming chloro-cyanopyridines to chloronicotinic acid offer a biotechnological approach to producing key precursors for pesticides and medicines. This highlights the growing importance of biocatalysis in chemical synthesis, offering environmentally friendly alternatives to traditional chemical processes (Jin et al., 2011).
Safety And Hazards
The safety information for 2,6-Dibromo-5-chloronicotinic acid indicates that it is classified under the GHS07 category . The hazard statements include H302-H315-H319-H335 , suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , indicating that one should avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
2,6-dibromo-5-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClNO2/c7-4-2(6(11)12)1-3(9)5(8)10-4/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLWUHWZLKEKLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482814 | |
| Record name | 2,6-Dibromo-5-chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-5-chloronicotinic acid | |
CAS RN |
55304-86-4 | |
| Record name | 2,6-Dibromo-5-chloro-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-5-chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Methoxybenzo[b]thiophene](/img/structure/B1600899.png)




![1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea](/img/structure/B1600906.png)
![4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1600911.png)

![5-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1600913.png)